molecular formula C10H9NO2 B1336615 5-Acetyloxindole CAS No. 64483-69-8

5-Acetyloxindole

Cat. No. B1336615
CAS RN: 64483-69-8
M. Wt: 175.18 g/mol
InChI Key: HRMQSJQDTTZJPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetyl-substituted heterocycles is a topic of interest in several papers. For instance, a three-component synthesis method is described for creating highly functionalized 5-acetyloxazoles, which involves the use of lithiated alkoxyallenes, nitriles, and carboxylic acids, followed by treatment with trifluoroacetic acid to yield the desired products . Similarly, 5-acetyl-1,3,4-thiadiazolines are synthesized through a [4π + 2π] cycloaddition reaction of C-acetyl nitrile imines with sulfur dipolarophiles . These methods highlight the versatility and reactivity of acetyl groups in heterocyclic chemistry.

Molecular Structure Analysis

The molecular structure of acetyl-substituted compounds is crucial for their biological activity and physical properties. For example, the crystal structure of 5-acetyl-2'-deoxyuridine reveals a planar pyrimidine ring with the acetyl group inclined at a small angle, indicating the potential for specific interactions with biological targets . Similarly, structural features of 5-acetyl- and 5-trifluoroacetyl-2-(N,N-disubstituted amino)thiazoles have been examined, showing different conformations and stereochemistries that could influence their reactivity .

Chemical Reactions Analysis

Acetyl-substituted heterocycles undergo various chemical reactions that can be used to synthesize biologically active compounds. For instance, 5-acetylthiazoles participate in reactions that lead to the production of compounds with potential biological importance . The versatility of the acetyl group allows for further synthetic transformations, as seen in the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione, which can be further reacted to produce a range of antimicrobial and anti-inflammatory agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetyl-substituted compounds are influenced by their molecular structure. The presence of the acetyl group can affect the absorption spectra, redox behavior, and other properties relevant to their applications. For example, the UV absorption spectra of 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones show strong absorption bands due to π-π* transitions of the oxadiazole group, which could be indicative of their electronic properties . These properties are essential for understanding the potential uses of these compounds in various fields.

Scientific Research Applications

1. Treatment of Osteoarthritis

5-Loxin®, a novel Boswellia serrata extract enriched with 3-O-acetyl-11-keto-beta-boswellic acid (AKBA), has shown potential in treating osteoarthritis of the knee. It demonstrates anti-inflammatory properties by inhibiting the 5-lipoxygenase enzyme, thereby reducing pain and improving physical functioning in osteoarthritis patients (Sengupta et al., 2008).

2. Drug Delivery Systems

Dendrimer-based drug delivery systems, utilizing acetylated surface groups, have been explored for their potential in cancer therapy. The surface functional groups of these dendrimers, such as acetyl groups, influence the encapsulation and release kinetics of anticancer drugs like doxorubicin. This highlights the crucial role of acetylation in the design of effective drug delivery systems (Zhang et al., 2014).

3. Alzheimer's Disease Research

Multi-target natural product-pyridoxine based derivatives, including acetylated compounds, have been synthesized and evaluated as potential anti-Alzheimer agents. These compounds exhibit multifunctional properties like acetylcholinesterase inhibition, antioxidant activity, and metal chelation, indicating their potential in Alzheimer's disease treatment (Pal et al., 2020).

4. Epigenetic Modulation in Cancer Therapy

The combination of 5-Azacytidine (5-AZA), a DNA-hypomethylating agent, and valproic acid, a histone deacetylase inhibitor, has been studied in patients with advanced cancers. This combination demonstrates the potential of acetylation-modifying drugs in cancer therapy, showing significant decreases in global DNA methylation and induction of histone acetylation (Braiteh et al., 2008).

5. Analgesic Drug Development

Acetyl-11-keto-beta-boswellic acid (AKBA), an acetylated compound, has been investigated for its analgesic activity. As a specific inhibitor of 5-lipoxygenase, it shows potential in developing new analgesic drugs without the dependence on the opioid system, indicating its role in pain management research (Bishnoi et al., 2005)

Safety And Hazards

5-Acetyloxindole is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Indoles, including 5-Acetyloxindole, are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of structure–function relationships between material properties and biological performance are important future directions .

properties

IUPAC Name

5-acetyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6(12)7-2-3-9-8(4-7)5-10(13)11-9/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMQSJQDTTZJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436865
Record name 5-ACETYLOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyloxindole

CAS RN

64483-69-8
Record name 5-ACETYLOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Oxindole (3 g) suspended in 1,2-dichloroethane was slowly treated with 3.2 ml of acetyl chloride. The resulting suspension was stirred at 50° C. for 5 hours, cooled, and poured into water. The resulting precipitate was collected by vacuum filtration, washed copiously with water and dried under vacuum to give 2.9 g (73% yield) of 5-acetyl-2-oxindole as a brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
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3.2 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

171 g (1.28 mol) aluminium chloride in 500 ml 1,2-dichloroethane are cooled in the ice bath. Then 78 g (1.1 mol) acetylchloride are added dropwise, so that the temperature does not exceed 10° C. After 1 h, 71.3 g (0.53 mol) 2-indolinone (1,3-dihydro-indol-2-one) are added in 4 batches and the temperature is kept at 10–12° C. The reaction mixture is left overnight to warm up slowly to ambient temperature. Then the solution is slowly added to 1 kg ice with vigorous stirring. The slurry is diluted with 1 l water and stirred for another 30 min. Then the precipitate is suction filtered.
Quantity
171 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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reactant
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500 mL
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solvent
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78 g
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reactant
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71.3 g
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reactant
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[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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